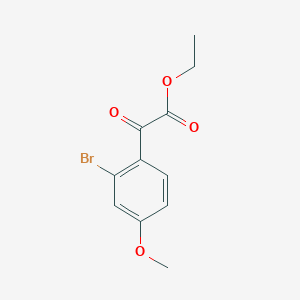

Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate

説明

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. This information can help identify the compound and provide a basis for further analysis.

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can include the starting materials, the type of chemical reaction, and the conditions under which the reaction occurs.Molecular Structure Analysis

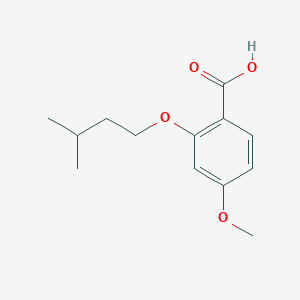

Molecular structure analysis involves examining the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under different conditions of temperature and pressure.Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can provide important information about how the compound behaves under different conditions.科学的研究の応用

-

Chemistry of Unsaturated Adamantane Derivatives

- Summary of Application : Unsaturated adamantane derivatives, such as Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate, are used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers .

- Methods of Application : The synthesis of unsaturated adamantane derivatives involves the development of novel methods for their preparation, and to the polymerization reactions .

- Results or Outcomes : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials .

-

Total Synthesis of Laurolitsine

- Summary of Application : The compound is used in the total synthesis of laurolitsine, an alkaloid isolated from natural plants such as Litsea glutinosa that exhibits potent antidiabetic effects and hypoglycemic activity .

- Methods of Application : The synthesis was accomplished in 14 steps starting from two simple materials, 3-hydroxy-4-methoxybenzaldehyde and 2-(3-hydroxy-4-methoxyphenyl)acetic acid .

- Results or Outcomes : The total synthesis of laurolitsine was achieved for the first time with a 2.3% yield .

-

Synthesis of alpha-Bromoketones

- Summary of Application : Alpha-Bromoketones are important intermediates in organic synthesis. They can be used to prepare a variety of other functional groups and are often used in the synthesis of pharmaceuticals and agrochemicals .

- Methods of Application : The synthesis of alpha-Bromoketones involves the reaction of secondary alcohols with ammonium bromide and Oxone .

- Results or Outcomes : The reaction produces a variety of alpha-Bromoketones, including 2-Bromo-1-(1-phenyl)ethanone, 2-Bromo-1-(4-fluorophenyl)ethanone, 2-Bromo-1-(3-fluorophenyl)ethanone, 2-Bromo-1-(4-chlorophenyl)ethanone, 2-Bromo-1-(4-bromophenyl)ethanone, and 2-Bromo-1-(4-nitrophenyl)ethanone .

-

Synthesis of Aporphine Alkaloids

- Summary of Application : Aporphine alkaloids, such as laurolitsine, have been found to exhibit potent antidiabetic effects and hypoglycemic activity . Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate can be used in the total synthesis of these alkaloids .

- Methods of Application : The synthesis involves a series of reactions, including an electrophilic addition reaction in which a nitro group is reduced to an amino group using lithium tetrahydroaluminum and a Pd-catalyzed direct biaryl coupling reaction .

- Results or Outcomes : The total synthesis of laurolitsine was achieved for the first time with a 2.3% yield .

-

Synthesis of Various Functional Groups

- Summary of Application : Alpha-Bromoketones are important intermediates in organic synthesis. They can be used to prepare a variety of other functional groups and are often used in the synthesis of pharmaceuticals and agrochemicals .

- Methods of Application : The synthesis of alpha-Bromoketones involves the reaction of secondary alcohols with ammonium bromide and Oxone .

- Results or Outcomes : The reaction produces a variety of alpha-Bromoketones, including 2-Bromo-1-(1-phenyl)ethanone, 2-Bromo-1-(4-fluorophenyl)ethanone, 2-Bromo-1-(3-fluorophenyl)ethanone, 2-Bromo-1-(4-chlorophenyl)ethanone, 2-Bromo-1-(4-bromophenyl)ethanone, and 2-Bromo-1-(4-nitrophenyl)ethanone .

-

Synthesis of Aporphine Alkaloids

- Summary of Application : Aporphine alkaloids, such as laurolitsine, have been found to exhibit potent antidiabetic effects and hypoglycemic activity . Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate can be used in the total synthesis of these alkaloids .

- Methods of Application : The synthesis involves a series of reactions, including an electrophilic addition reaction in which a nitro group is reduced to an amino group using lithium tetrahydroaluminum and a Pd-catalyzed direct biaryl coupling reaction .

- Results or Outcomes : The total synthesis of laurolitsine was achieved for the first time with a 2.3% yield .

Safety And Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This can include toxicity, flammability, and environmental impact.

将来の方向性

Future directions could involve potential applications of the compound, areas for further research, and possible improvements in synthesis methods.

Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a specific compound like “Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate”, you may need to consult specialized chemical databases or scientific literature.

特性

IUPAC Name |

ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-3-16-11(14)10(13)8-5-4-7(15-2)6-9(8)12/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMWQQJVCLXRAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Oxan-4-yloxy)methyl]benzonitrile](/img/structure/B1427845.png)

![1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one](/img/structure/B1427846.png)